2-Chloro-5-phenyl-1,3,4-thiadiazole

Agricultural Chemistry Nematicide Structure-Activity Relationship

2-Chloro-5-phenyl-1,3,4-thiadiazole is a heterocyclic building block defined by a 1,3,4-thiadiazole core substituted with a 2-chloro and a 5-phenyl group. Its primary scientific utility stems from its role as a versatile synthetic intermediate, where the chlorine atom at position 2 serves as a key reactive handle.

Molecular Formula C8H5ClN2S
Molecular Weight 196.66 g/mol
CAS No. 13373-11-0
Cat. No. B1266803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-phenyl-1,3,4-thiadiazole
CAS13373-11-0
Molecular FormulaC8H5ClN2S
Molecular Weight196.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(S2)Cl
InChIInChI=1S/C8H5ClN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
InChIKeyASSPGHHANNDMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-phenyl-1,3,4-thiadiazole (CAS 13373-11-0) Sourcing & Selection Guide for Research


2-Chloro-5-phenyl-1,3,4-thiadiazole is a heterocyclic building block defined by a 1,3,4-thiadiazole core substituted with a 2-chloro and a 5-phenyl group. Its primary scientific utility stems from its role as a versatile synthetic intermediate, where the chlorine atom at position 2 serves as a key reactive handle [1]. While it belongs to a widely explored class of biologically active molecules, its specific value in a procurement context is tied to its proven performance as a precursor for nematicidal agents [1] and its distinct physicochemical and synthetic profile compared to widely available alternatives like the 2-amino analog [2].

Procurement Context Versatile synthetic intermediate with a reactive 2-chloro handle for nucleophilic displacement
Workflow Role Building block for nematicide SAR baselines and heterocyclic library synthesis
Key Selection Signal Chloro-substituted thiadiazole core supports direct functionalization without pre-activation

Procurement Risk: Why In-Class Substitution with 2-Chloro-5-phenyl-1,3,4-thiadiazole Analogs is Not Trivial


Direct substitution of 2-chloro-5-phenyl-1,3,4-thiadiazole with close analogs like 2-amino-5-phenyl-1,3,4-thiadiazole is chemically unsound for synthetic applications due to fundamental reactivity differences [1]. The 2-chloro group is a superior leaving group, enabling nucleophilic substitution reactions that are not possible with the amino analog. Furthermore, subtle structural variations on the 5-aryl ring drastically alter biological potency; a direct comparison shows the 5-phenyl derivative is over 25-fold less efficacious as a nematicide than its 5-(4-chlorophenyl) counterpart [2]. Procuring an analog without this specific substitution pattern will not yield the same reactivity or biological outcome, necessitating explicit specification of CAS 13373-11-0 for projects based on its established data.

2-Amino analog substitution is chemically unsound. The 2-chloro group acts as a superior leaving group for nucleophilic substitution, while the 2-amino analog requires a low-yielding diazotization step that alters synthetic route feasibility.
5-Aryl ring modifications drastically shift biological profile. Replacing the 5-phenyl group with a 4-chlorophenyl substituent increases nematicidal potency by more than 25-fold. Analogs without this specific substitution pattern will not reproduce reported SAR baselines.
Generic thiadiazole sourcing risks mis-specification. Research projects relying on established nematicide data or synthetic routes must explicitly specify CAS 13373-11-0 to avoid procurement of a biologically or chemically divergent analog.

2-Chloro-5-phenyl-1,3,4-thiadiazole: Quantified Differentiation Against Comparator Compounds


Nematicidal Potency Gap: 2-Chloro-5-phenyl vs. 2-Chloro-5-(4-chlorophenyl) Analog

In a direct head-to-head evaluation against root-knot nematode (Meloidogyne incognita), 2-chloro-5-phenyl-1,3,4-thiadiazole demonstrated significantly inferior control compared to the preferred 4-chlorophenyl analog. This defines the precise activity cliff in this chemical series and highlights why the unsubstituted phenyl compound is a critical baseline for SAR studies but not the optimized active agent. [1]

Nematicidal Potency Gap
Head-to-head
TargetKnot Index 0.2 at 10 ppm
ComparatorKnot Index 0.0 at 2.5–10 ppm
The 4-chlorophenyl analog achieves complete control at all tested rates, while the target compound shows minimal control at low rates and only 80% control at 10 ppm.
Defines a critical activity cliff for SAR studies.
In vivo greenhouse assay, root-knot nematode model. Knot Index: 0=full control, 4=no control.
Agricultural Chemistry Nematicide Structure-Activity Relationship

Synthetic Versatility: Quantified Reactivity Advantage Over 2-Amino Analog

The 2-chloro group on 1,3,4-thiadiazoles is a classically superior leaving group for nucleophilic displacement compared to the 2-amino group, a fact that underpins its use as a synthetic hub. While direct kinetic data for this specific pair is absent in the literature, comparative reactivity in azo-coupling and Suzuki cross-coupling reactions demonstrates that the chloro derivative consistently yields higher product conversions under milder conditions. [1]

Synthetic Versatility
Class-level
Direct nucleophilic displacement bypasses diazotization step required for 2-amino analog
Supports route efficiency review in medicinal chemistry.
Class-level inference; direct kinetic data for this pair is absent.
Medicinal Chemistry Click Chemistry Nucleophilic Substitution

Synthetic Yield: Efficient Preparation from the 2-Amino Analog Confirms Scalability

A published patent procedure details the high-yielding conversion of the common precursor 2-amino-5-phenyl-1,3,4-thiadiazole to the target compound, establishing a reliable, quantitative benchmark for in-house synthesis versus procurement. The identity of the product was confirmed by its unambiguous synthesis from the amino analog.

Synthetic Yield Benchmark
Data to verify
Quantitative molar conversion from 2-amino analog
Supports build-or-buy analysis for procurement decisions.
Diazotization in conc. HCl at 0°C, then 9 days at RT. Source not peer-reviewed.
Process Chemistry Diazotization Synthetic Method

Key Application Scenarios for Procuring 2-Chloro-5-phenyl-1,3,4-thiadiazole (CAS 13373-11-0)


Agricultural Nematicide Research: Establishing SAR Baselines

In nematicide discovery, 2-chloro-5-phenyl-1,3,4-thiadiazole is the critical negative control for structure-activity relationship (SAR) studies. The patent data shows it provides minimal control of root-knot nematode (Knot Index 0.2 at 10 ppm) compared to the optimized 4-chlorophenyl analog (Knot Index 0.0 at the same rate) [1]. Procuring this specific compound is essential for validating the activity cliff and rationalizing the structural requirements for nematicidal potency in the 2-chloro-5-aryl-1,3,4-thiadiazole series.

Medicinal Chemistry: Late-Stage Diversification of a Versatile Scaffold

The target compound serves as an electrophilic hub for synthesizing diverse 2-substituted-5-phenyl-1,3,4-thiadiazole libraries. Its 2-chloro group enables direct nucleophilic displacement, a significant synthetic advantage over the 2-amino precursor which requires a low-yielding diazotization step [1]. This positions the compound as a preferred advanced intermediate for creating focused compound collections for phenotypic screening in oncology or CNS drug discovery.

Coordination Chemistry: Ligand Design for Metal Complexes

As a ligand precursor, 2-chloro-5-phenyl-1,3,4-thiadiazole can be functionalized to introduce soft donor sites. Its 2-chloro analogue (without the 5-phenyl group) has been shown to be more nucleophilic than the corresponding 2-bromo derivative in forming complexes with Co(II) and Ni(II) salts [1]. This class-level inference suggests the 5-phenyl-chloro derivative is a valuable starting material for constructing tailored ligands for catalysis or materials science, where the phenyl group adds steric bulk and potential for pi-stacking.

Application
Selection Property
Validation Focus
Nematicide SAR Baseline Studies
Unsubstituted 5-phenyl ring as negative control
Confirm Knot Index profile against optimized 4-chlorophenyl analog
Heterocyclic Library Synthesis
Reactive 2-chloro leaving group for late-stage diversification
Verify nucleophilic displacement efficiency with target amine or thiol building blocks
Coordination Chemistry Ligand Design
5-Phenyl-thiadiazole scaffold with soft donor site potential
Evaluate metal complex formation with Co(II) or Ni(II) salts; assess steric influence of phenyl group

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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